molecular formula C17H18N2O4S B14550329 N-[(Benzyloxy)carbonyl]-S-[(pyridin-4-yl)methyl]-L-cysteine CAS No. 62130-75-0

N-[(Benzyloxy)carbonyl]-S-[(pyridin-4-yl)methyl]-L-cysteine

Cat. No.: B14550329
CAS No.: 62130-75-0
M. Wt: 346.4 g/mol
InChI Key: NSKBAOCXPSBVLG-HNNXBMFYSA-N
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Description

N-[(Benzyloxy)carbonyl]-S-[(pyridin-4-yl)methyl]-L-cysteine is a synthetic compound that features a benzyloxycarbonyl group and a pyridin-4-ylmethyl group attached to the L-cysteine amino acid

Properties

CAS No.

62130-75-0

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-(pyridin-4-ylmethylsulfanyl)propanoic acid

InChI

InChI=1S/C17H18N2O4S/c20-16(21)15(12-24-11-14-6-8-18-9-7-14)19-17(22)23-10-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,19,22)(H,20,21)/t15-/m0/s1

InChI Key

NSKBAOCXPSBVLG-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSCC2=CC=NC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-S-[(pyridin-4-yl)methyl]-L-cysteine typically involves the protection of the amino group of L-cysteine with a benzyloxycarbonyl group. This is followed by the introduction of the pyridin-4-ylmethyl group. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-S-[(pyridin-4-yl)methyl]-L-cysteine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can result in the removal of the benzyloxycarbonyl group to yield the free amine.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-S-[(pyridin-4-yl)methyl]-L-cysteine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-S-[(pyridin-4-yl)methyl]-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the pyridin-4-ylmethyl group can participate in binding interactions with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyloxycarbonyl-protected amino acids and cysteine derivatives with different substituents on the sulfur atom. Examples include N-benzyloxycarbonyl-L-proline and N-benzyloxycarbonyl-L-leucine .

Uniqueness

N-[(Benzyloxy)carbonyl]-S-[(pyridin-4-yl)methyl]-L-cysteine is unique due to the presence of both the benzyloxycarbonyl and pyridin-4-ylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and development.

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